2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride
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Overview
Description
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions may target the quinoline ring, converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
6-Methylquinoline: A similar compound with a methyl group at the 6-position.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.
Uniqueness
2-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)acetic acid hydrochloride is unique due to the presence of both the 6-methyl group and the acetic acid moiety, which may confer specific biological activities and chemical properties not found in other quinoline derivatives.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9-4-5-11-10(7-9)3-2-6-13(11)8-12(14)15;/h4-5,7H,2-3,6,8H2,1H3,(H,14,15);1H |
InChI Key |
QXNAEMJOLAJOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)O.Cl |
Origin of Product |
United States |
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